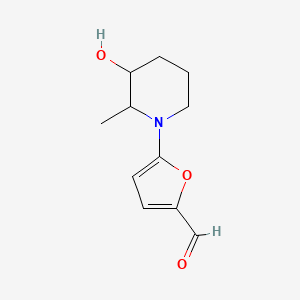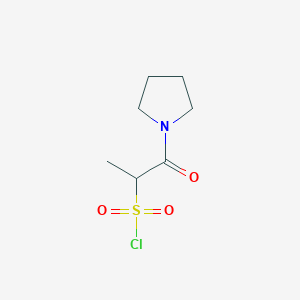
1-(Chloromethoxy)-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)-2-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives This compound features a benzene ring substituted with a chloromethoxy group at the first position and an iodine atom at the second position
Vorbereitungsmethoden
The synthesis of 1-(Chloromethoxy)-2-iodobenzene typically involves the chloromethylation of 2-iodophenol. One common method includes the reaction of 2-iodophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(Chloromethoxy)-2-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)-2-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethoxy)-2-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of both electron-withdrawing (iodine) and electron-donating (chloromethoxy) groups on the benzene ring influences its reactivity. The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by a nucleophile. Additionally, the chloromethoxy group can undergo various transformations, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethoxy)-2-iodobenzene can be compared with other halogenated benzene derivatives such as:
1-(Chloromethoxy)-2-bromobenzene: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity due to the difference in halogen properties.
1-(Chloromethoxy)-2-chlorobenzene: Contains two chlorine atoms, leading to distinct chemical behavior.
1-(Methoxymethoxy)-2-iodobenzene: The methoxy group replaces the chlorine atom, altering the compound’s reactivity and applications.
The uniqueness of this compound lies in the combination of the chloromethoxy and iodine substituents, which provide a balance of reactivity and stability, making it suitable for various applications.
Eigenschaften
Molekularformel |
C7H6ClIO |
|---|---|
Molekulargewicht |
268.48 g/mol |
IUPAC-Name |
1-(chloromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C7H6ClIO/c8-5-10-7-4-2-1-3-6(7)9/h1-4H,5H2 |
InChI-Schlüssel |
NWPCDBLCCMMGMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCCl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13191908.png)
![2-{1-Azabicyclo[3.3.1]nonan-5-yl}ethan-1-amine](/img/structure/B13191911.png)
![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13191929.png)



![tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B13191946.png)



![[3-(Chloromethyl)pentan-3-yl]cyclopropane](/img/structure/B13191965.png)


![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13191992.png)
